molecular formula C18H22N2O3S B2582255 N-(4-(3-methoxyazetidin-1-yl)phenyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034491-50-2

N-(4-(3-methoxyazetidin-1-yl)phenyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2582255
CAS RN: 2034491-50-2
M. Wt: 346.45
InChI Key: QGXSAMALYYEVCN-UHFFFAOYSA-N
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Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-1-(m-tolyl)methanesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is currently being investigated for the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Antibiotic Research

Azetidine derivatives have been shown to play a central role as key intermediates in the synthesis of several biologically active antibiotics . The presence of the azetidine ring in N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide suggests potential utility in the development of new antibiotic agents, particularly in the fight against resistant bacterial strains.

Anticancer Agent Synthesis

Compounds containing azetidine rings have been documented for their importance in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . The methanesulfonamide moiety could also contribute to the anticancer activity, making this compound a candidate for anticancer drug development.

Protective Group Chemistry

The azetidine ring can be used as a protective group in synthetic chemistry. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This compound could serve a similar role in protecting sensitive functional groups during chemical reactions.

Synthesis of β-Lactam Antibiotics

β-Lactam antibiotics are a crucial class of antibiotics, and N-unsubstituted β-lactams are key intermediates in their synthesis . The structure of N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide could be utilized in the synthesis of these vital medicinal compounds.

Development of Heterocyclic Amino Acid Derivatives

Azetidine and its derivatives are used in the synthesis of heterocyclic amino acid derivatives, which have applications in medicinal chemistry and drug design . This compound could be involved in the creation of novel amino acid derivatives with potential therapeutic properties.

Research on NH-Heterocycles

The compound could be used in the study of NH-heterocycles, which are important in pharmaceutical chemistry. NH-heterocycles are often involved in aza-Michael addition reactions, which are useful for creating a wide variety of biologically active molecules .

properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-4-3-5-15(10-14)13-24(21,22)19-16-6-8-17(9-7-16)20-11-18(12-20)23-2/h3-10,18-19H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXSAMALYYEVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxyazetidin-1-yl)phenyl)-1-(m-tolyl)methanesulfonamide

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